Product packaging for Cariphenone B(Cat. No.:)

Cariphenone B

Cat. No.: B1245107
M. Wt: 310.3 g/mol
InChI Key: MCPCRGFQHBZYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cariphenone B is a natural benzophenone compound isolated from the plant Hypericum carinatum . Its chemical structure has been determined through 2D NMR spectroscopic analyses and mass spectrometry, identifying it as 8-benzoyl-5,7-dihydroxy-2,2,6-trimethyl-2H-chromene[ citation:1]. This compound is part of a class of metabolites that contribute to the biological activity profile of Hypericum species, which are recognized as sources of therapeutic agents[ citation:3]. While the specific biological activity and mechanism of action for this compound require further investigation, related benzophenones and phloroglucinol derivatives from the same plant have demonstrated notable research value. Studies on the lipophilic fraction of H. carinatum , rich in phloroglucinols, have shown promising synergistic antifungal activity when combined with fluconazole against emerging yeast species such as Candida krusei and C. famata . This suggests potential for research into multi-agent therapies. This compound is offered as a high-purity chemical standard to support natural product chemistry, phytochemical research, and pharmacological investigations. It is ideal for use in bioassay-guided isolation, analytical method development, and screening for antioxidant or antimicrobial properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O4 B1245107 Cariphenone B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

(5,7-dihydroxy-2,2,6-trimethylchromen-8-yl)-phenylmethanone

InChI

InChI=1S/C19H18O4/c1-11-15(20)13-9-10-19(2,3)23-18(13)14(16(11)21)17(22)12-7-5-4-6-8-12/h4-10,20-21H,1-3H3

InChI Key

MCPCRGFQHBZYPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=C1O)C(=O)C3=CC=CC=C3)OC(C=C2)(C)C)O

Synonyms

8-benzoyl-5,7-dihydroxy-2,2,6-trimethyl-2H-chromene
cariphenone B

Origin of Product

United States

Discovery and Characterization of Cariphenone B

Isolation from Hypericum carinatum

Cariphenone B was discovered during phytochemical investigations of the leaves of Hypericum carinatum Griseb., a species native to South America. researchgate.netnih.gov It was isolated from the lipophilic (n-hexane) extract of the leaves along with its isomer, Cariphenone A, and other known compounds such as the phloroglucinol (B13840) derivative uliginosin B. researchgate.netnih.govnih.gov The presence of these benzophenones is a characteristic feature of the phenolic compound profile of H. carinatum flowers and leaves. researchgate.net

Hypericum carinatum as a Primary Source

Structural Elucidation

The chemical structure of this compound was determined through comprehensive spectroscopic analysis. nih.gov Techniques including two-dimensional nuclear magnetic resonance (2D NMR) and mass spectrometry were employed to establish its molecular framework. nih.gov The elucidated structure was identified as 8-benzoyl-5,7-dihydroxy-2,2,6-trimethyl-2H-chromene . researchgate.netnih.gov

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C19H18O4 knapsackfamily.com
Molar Mass 310.12 g/mol knapsackfamily.com
IUPAC Name (5,7-dihydroxy-2,2,6-trimethylchromen-8-yl)-phenylmethanone
CAS Number 854085-75-9 knapsackfamily.com

Biosynthetic Pathways of Cariphenone B

Proposed Polyketide Biosynthesis Route

The fundamental carbon skeleton of Cariphenone B is assembled through the polyketide synthesis pathway. This route is characterized by the sequential condensation of small carboxylic acid units to build a larger polyketide chain, which then undergoes cyclization and aromatization.

The biosynthesis of the benzophenone (B1666685) core of this compound initiates with precursors derived from primary metabolism. One molecule of benzoyl-CoA serves as the starter unit. This starter molecule is then extended by the sequential addition of three molecules of malonyl-CoA , which act as the extender units globalsciencebooks.inforesearchgate.netfrontiersin.org. Malonyl-CoA is itself derived from the carboxylation of acetyl-CoA , a central molecule in cellular metabolism plos.org. The starter unit, benzoyl-CoA, is a product of the phenylpropanoid pathway, originating from the amino acid L-phenylalanine via cinnamic acid globalsciencebooks.info. This direct utilization of a phenylpropanoid-derived starter molecule is a key feature that links these two major pathways in the formation of this compound.

The central enzymatic reaction in the formation of the benzophenone skeleton is catalyzed by benzophenone synthase (BPS) , a type III polyketide synthase (PKS) globalsciencebooks.inforesearchgate.netfrontiersin.org. BPS orchestrates the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA. This process involves a series of decarboxylative condensation reactions, ultimately leading to the formation of a linear tetraketide intermediate. This intermediate then undergoes an intramolecular Claisen condensation, a type of cyclization reaction, to form the aromatic core structure, 2,4,6-trihydroxybenzophenone (B1214741) globalsciencebooks.inforesearchgate.net. This molecule is a crucial intermediate, serving as the scaffold upon which further modifications occur to generate the structural diversity of benzophenones, including this compound globalsciencebooks.info.

Subsequent to the formation of the 2,4,6-trihydroxybenzophenone core, a series of tailoring reactions take place. These include prenylation, where an isoprenoid moiety is attached to the benzophenone scaffold, followed by cyclization of this side chain to form the characteristic trimethyl-2H-chromene ring of this compound globalsciencebooks.inforsc.orgresearchgate.net. While the general steps of prenylation and cyclization are proposed, the specific enzymes, such as prenyltransferases and cyclases, responsible for these transformations in the biosynthesis of this compound have not yet been fully characterized.

Interactive Data Table: Key Molecules in this compound Biosynthesis

Compound NameRole in Pathway
Acetyl-CoAPrecursor to Malonyl-CoA
Malonyl-CoAExtender unit in polyketide synthesis
Benzoyl-CoAStarter unit in polyketide synthesis
2,4,6-TrihydroxybenzophenoneKey intermediate
This compoundFinal product

Precursor Identification (e.g., Acetyl-CoA, Malonyl-CoA)

Connections to General Flavonoid and Phenylpropanoid Pathways

The biosynthesis of this compound is intrinsically linked to the broader phenylpropanoid and flavonoid pathways. The phenylpropanoid pathway provides the essential starter molecule, benzoyl-CoA, which is derived from L-phenylalanine globalsciencebooks.info. This pathway is a major route for the synthesis of a vast array of plant secondary metabolites.

In many plants, particularly in the genus Hypericum, the phenylpropanoid pathway branches to produce precursors for different classes of compounds. For instance, chalcone (B49325) synthase (CHS), another type III PKS, utilizes p-coumaroyl-CoA, also a derivative of the phenylpropanoid pathway, as a starter unit to initiate flavonoid biosynthesis frontiersin.orgpublish.csiro.au. BPS and CHS often coexist in the same plant tissues, such as the mesophyll in Hypericum perforatum, indicating a coordinated regulation of these interconnected pathways frontiersin.orgfrontiersin.org. While both enzymes use malonyl-CoA as an extender unit, their preference for different starter molecules (p-coumaroyl-CoA for CHS and benzoyl-CoA for BPS) dictates the downstream metabolic fate, leading to either flavonoids or benzophenones frontiersin.org.

Genetic and Enzymatic Studies of Biosynthesis

Genetic and enzymatic studies, primarily in species of the genus Hypericum, have provided significant insights into the biosynthesis of benzophenones. The gene encoding benzophenone synthase (BPS) has been cloned and functionally characterized from several Hypericum species, including Hypericum androsaemum frontiersin.orgplos.org. These studies have confirmed that BPS is the key enzyme responsible for the formation of the 2,4,6-trihydroxybenzophenone skeleton researchgate.net.

Transcriptomic analyses in Hypericum perforatum have identified numerous unigenes predicted to be type III polyketide synthases, including BPS plos.org. Studies on the expression of these genes have shown that their transcription can be induced by elicitors, suggesting a role for these compounds in the plant's defense mechanisms researchgate.netpublish.csiro.au. For example, in Hypericum perforatum cell cultures, the accumulation of BPS transcripts was observed to be transiently induced following elicitor treatment globalsciencebooks.info.

Furthermore, research has focused on the enzymes that catalyze the subsequent modifications of the benzophenone core. While specific enzymes for this compound are not yet identified, studies have shown that prenyltransferases and cytochrome P450 enzymes are involved in the downstream processing of benzophenones to create a wide array of derivatives, including polyprenylated benzophenones and xanthones globalsciencebooks.infomaxapress.com. The identification of a benzoate-coenzyme A ligase (BZL) in Hypericum calycinum has shed light on the activation of benzoic acid to benzoyl-CoA, the starter molecule for BPS nih.gov. These ongoing genetic and enzymatic investigations are crucial for fully elucidating the intricate biosynthetic network that leads to the production of this compound.

Biological Activities and Pharmacological Profiling

In Vitro Antiproliferative Activity

Cariphenone B has been the subject of studies investigating its ability to inhibit the growth of cancer cells.

The antiproliferative effects of this compound have been assessed against a panel of human tumor cell lines. In one study, this compound, along with its structural analog Cariphenone A, exhibited moderate antiproliferative activity against human colon carcinoma (HT-29), human glioma (U-251), and human ovarian carcinoma (OVCAR-3) cell lines at a concentration of 100 μg/ml. nih.govresearchgate.net This broad-spectrum activity against different types of cancer cells underscores its potential as a lead compound for anticancer drug development. nih.gov

Table 1: In Vitro Antiproliferative Activity of this compound

Cell Line Cancer Type Concentration Activity Level Reference
HT-29 Human Colon Carcinoma 100 μg/ml Moderate nih.gov
U-251 Human Glioma 100 μg/ml Moderate nih.gov

While the precise mechanisms behind this compound's antiproliferative action are still under investigation, the activity of related benzophenones provides some insight. For instance, other benzophenone (B1666685) derivatives have been shown to induce apoptosis and interfere with cell cycle progression in cancer cells. nih.gov The structural similarities suggest that this compound might operate through similar pathways, such as inducing programmed cell death or halting the cell division cycle, thereby preventing tumor growth. Further research is necessary to elucidate the specific molecular targets and signaling pathways affected by this compound.

Mechanisms Underlying Antiproliferative Effects

Antifungal Activity

In addition to its anticancer potential, this compound has also been recognized for its antifungal properties.

This compound has demonstrated the ability to inhibit the growth of clinically relevant fungal pathogens. The antifungal capacity of a lipophilic fraction of Hypericum carinatum, containing this compound, has been noted. researchgate.net This fraction was shown to inhibit the growth of Cryptococcus neoformans, a yeast that can cause serious infections, particularly in immunocompromised individuals. researchgate.netwikipedia.org The presence of this compound is believed to contribute to this antifungal activity. researchgate.net

Table 2: Antifungal Activity of Hypericum carinatum Lipophilic Fraction (Containing this compound)

Fungal Species Type of Fungus Activity Reference
Cryptococcus neoformans Yeast Growth Inhibition researchgate.net

A significant finding is the synergistic activity observed when the lipophilic fraction of H. carinatum, containing this compound, is combined with the conventional antifungal drug fluconazole. researchgate.net This combination was particularly effective against Candida krusei and Candida famata, reducing the minimum inhibitory concentration (MIC) of fluconazole. researchgate.net This suggests that compounds within the fraction, such as this compound, can enhance the efficacy of existing antifungal treatments, potentially overcoming drug resistance. researchgate.netnih.gov

Synergistic Activity with Conventional Antifungals (e.g., Fluconazole)

Larvicidal Activity

This compound has demonstrated notable potential as a natural insecticide, particularly for its larvicidal properties against significant disease vectors.

Research has highlighted the efficacy of this compound, along with its isomer Cariphenone A, against the larvae of Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses. nih.govresearchgate.net An enriched fraction from the plant Hypericum carinatum, containing both Cariphenone A and this compound, was shown to have significant larvicidal activity against this mosquito species. researchgate.net This finding positions this compound as a promising candidate for the development of botanical insecticides as an alternative to synthetic agents, especially in light of growing insecticide resistance. nih.govresearchgate.net

The larvicidal effect of the Hypericum carinatum fraction rich in cariphenones is dose-dependent. researchgate.net In one study, larval mortality rates for Aedes aegypti ranged from 37.33% to 72.00% at concentrations between 66 µg/mL and 200 µg/mL. researchgate.netdrugbank.com The lethal concentration required to kill 50% of the larval population (LC50) was determined to be 100 µg/mL. researchgate.netdrugbank.com This demonstrates a clear correlation between the concentration of the active compounds and the observed mortality rate.

Table 1: Dose-Dependent Larval Mortality of Aedes aegypti by Hypericum carinatum Extract

Concentration (µg/mL) Mortality Rate (%)
66 37.33
200 72.00

| LC50 | 100 |

Data sourced from studies on an enriched fraction of H. carinatum containing Cariphenone A and B. researchgate.netdrugbank.com

The insecticidal activity of benzophenones has been recognized for some time, with recent attention turning to their larvicidal potential against mosquitoes. nih.gov The activity of the H. carinatum fraction containing Cariphenone A and B has been noted in the context of other bioactive benzophenones. nih.govmdpi.com For instance, the benzophenone clusianone, isolated from Clusia fluminensis, also exhibits high activity against Aedes aegypti larvae. nih.gov While a direct quantitative comparison is challenging without standardized assays, it is noted that the cariphenone-enriched fraction from H. carinatum was active at a lower concentration than that used in some experiments with clusianone. nih.gov Additionally, synthetic benzophenone indole (B1671886) analogues have also been developed and shown to be effective larvicides against Culex quinquefasciatus. nih.govmdpi.com These findings collectively underscore the potential of the benzophenone chemical scaffold as a source of new insect control agents. nih.gov

Dose-Dependent Effects in Larval Mortality

Wound Healing and Cell Proliferation Induction

Beyond its insecticidal properties, this compound has shown significant promise in the field of regenerative medicine, specifically in promoting wound healing through the stimulation of key skin cells.

This compound has been identified as a potent stimulator of human keratinocyte proliferation, which is a critical process in the re-epithelialization phase of wound healing. researchgate.net In studies using the HaCaT cell line, a model for human keratinocytes, this compound demonstrated a remarkable ability to induce cell proliferation. researchgate.net The best results were observed at very low concentrations, with a 122.3% increase in cell proliferation at 0.01 µM and a 114% increase at 0.1 µM. researchgate.net This effect is notably potent, as it was observed at concentrations 100 times lower than that of hyperforin, another compound from Hypericum known to promote keratinocyte proliferation. nih.gov These findings underscore the potential of this compound as a therapeutic agent for wound care, reinforcing the traditional use of Hypericum species for healing purposes. nih.govresearchgate.net

Table 2: Effect of this compound on HaCaT Cell Proliferation

Concentration (µM) Cell Proliferation (%)
0.01 122.3

Data represents the percentage increase in HaCaT cell proliferation as determined by MTT assay. researchgate.net

Induction of Fibroblast and Mesenchymal Stem Cell Proliferation

The influence of this compound on the proliferation of fibroblasts and mesenchymal stem cells (MSCs) is an area of interest in tissue regeneration and wound healing research. Fibroblasts and MSCs are key cell types involved in the repair and maintenance of tissue. haematologica.orgfrontiersin.orgromj.org Studies have shown that certain natural compounds can stimulate the growth of these cells. For instance, conditioned media from mesenchymal stem cells have been found to inhibit the proliferation of keloid fibroblasts, suggesting a complex regulatory role for MSCs in fibrosis. nih.gov While direct studies on this compound's effect on fibroblast and MSC proliferation are not extensively detailed in the provided context, related compounds and extracts containing benzophenones have been noted for their biological activities. researchgate.netrsc.org Further investigation is required to specifically determine the proliferative or anti-proliferative effects of this compound on these cell lines.

Antioxidant Capacity Assessment

The antioxidant potential of this compound has been evaluated through various assays that measure its ability to neutralize free radicals. researchgate.net

The Total Radical-Trapping Parameter (TRAP) assay is a method used to determine the total antioxidant capacity of a compound by measuring its ability to inhibit the reaction between peroxyl radicals and a target molecule. nih.govmdpi.com This assay is based on the principle of hydrogen atom transfer (HAT). tcichemicals.com While this compound, along with its isomer Cariphenone A and the phloroglucinol (B13840) derivative uliginosin B, was evaluated for its total antioxidant capacity using a TRAP assay, the results indicated that only Cariphenone A exhibited moderate antioxidant activity. researchgate.net

Quercetin (B1663063) is a well-known flavonoid with potent antioxidant properties and is often used as a reference standard in antioxidant capacity studies. mdpi.comnih.govffhdj.cominabj.org In a comparative study, Cariphenone A demonstrated an inhibition of chemiluminescence similar to that of quercetin at the same concentration. researchgate.net However, the antioxidant activity of this compound was not found to be as significant in this particular assay. researchgate.net The antioxidant efficacy of flavonoids like quercetin is often attributed to their chemical structure, specifically the number and position of hydroxyl groups. ffhdj.com

Total Radical-Trapping Parameter Assays

Other Reported Biological Effects (e.g., Leishmanicidal activity)

Beyond its antioxidant properties, this compound has been investigated for other potential therapeutic applications. Notably, research has explored its activity against Leishmania, the protozoan parasite responsible for leishmaniasis. cambridge.orgcambridge.orgresearchgate.netresearchgate.net Studies have demonstrated that Cariphenone A, an isomer of this compound, exhibits potent activity against both the promastigote and amastigote forms of Leishmania amazonensis. cambridge.orgcambridge.org This activity is thought to be mediated by the induction of reactive oxygen species and mitochondrial dysfunction in the parasites. cambridge.orgnih.gov While the provided search results focus more on Cariphenone A's leishmanicidal activity, the investigation of benzophenones as a class for antiparasitic effects is an active area of research. rsc.org Additionally, a fraction of Hypericum carinatum enriched with both Cariphenone A and this compound has shown larvicidal activity against Aedes aegypti, the mosquito vector for several diseases. nih.govresearchgate.net

Influence of Benzophenone Moiety on Biological Activity

The benzophenone framework is a recurring motif in numerous natural products and is associated with a wide spectrum of biological activities. researchgate.net This structural core, consisting of a diphenyl ketone, is fundamental to the bioactivity observed in this compound and its analogs. Compounds featuring this moiety have demonstrated significant anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net

This compound, along with its isomer Cariphenone A, are benzophenone derivatives isolated from Hypericum carinatum. researchgate.netacs.org Their shared benzophenone core is considered a key contributor to their observed biological effects. For instance, both Cariphenone A and this compound have been shown to exhibit moderate antiproliferative activity against several human tumor cell lines, including colon carcinoma (HT-29), glioma (U-251), and ovarian carcinoma (OVCAR-3). researchgate.netbvsalud.org This broad-spectrum activity highlights the general cytotoxic potential conferred by the benzophenone structure.

Furthermore, the antifungal capacity of lipophilic fractions from H. carinatum is attributed in part to the presence of Cariphenone A and B. scielo.brufrgs.br The biosynthesis of more complex polyprenylated benzophenone derivatives often begins with a 2,4,6-trihydroxybenzophenone (B1214741) intermediate, underscoring the foundational role of this chemical scaffold in generating a diverse array of bioactive molecules. uky.edu The inherent reactivity and structural properties of the benzophenone moiety thus serve as a critical starting point for the various biological activities exhibited by this class of compounds.

Effects of Substituents and Structural Modifications on Potency and Selectivity

The potency and selectivity of this compound are significantly influenced by the nature and position of its substituents. A direct comparison can be made with its structural isomer, Cariphenone A. Both are chromene-benzophenones, but they differ in the placement of the benzoyl and trimethyl groups on the phloroglucinol ring. researchgate.netacs.org

Cariphenone A : 6-benzoyl-5,7-dihydroxy-2,2,8-trimethyl-2H-chromene nih.gov

This compound : 8-benzoyl-5,7-dihydroxy-2,2,6-trimethyl-2H-chromene nih.gov

This isomeric difference leads to variations in biological activity. In an evaluation of antioxidant capacity, Cariphenone A showed moderate activity, comparable to quercetin at the same concentration, whereas this compound and the related phloroglucinol uliginosin B were found to be inactive. acs.org This suggests that the position of the benzoyl group at C-6, as in Cariphenone A, may be more favorable for radical scavenging activity than its position at C-8 in this compound.

In contrast, both isomers contribute to other biological effects. A lipophilic fraction of H. carinatum containing both Cariphenone A (1.24%) and this compound (0.56%) demonstrated dose-dependent larvicidal activity against Aedes aegypti. bvsalud.org Similarly, both compounds displayed moderate and comparable antiproliferative activity against three different tumor cell lines at a concentration of 100 µg/ml. bvsalud.org This indicates that for certain activities like cytotoxicity, the precise positioning of the benzoyl group on the chromene ring may be less critical than its mere presence.

CompoundStructureKey Substituent DifferenceObserved Activity Difference
Cariphenone A 6-benzoyl-5,7-dihydroxy-2,2,8-trimethyl-2H-chromeneBenzoyl group at C-6Moderate antioxidant activity. acs.org
This compound 8-benzoyl-5,7-dihydroxy-2,2,6-trimethyl-2H-chromeneBenzoyl group at C-8No significant antioxidant activity. acs.org

This table summarizes the structural and activity differences between Cariphenone A and B.

Comparison with Structurally Related Phloroglucinol Derivatives

Comparing this compound with other non-benzophenone phloroglucinol derivatives, such as the dimeric acylphloroglucinols, reveals important SAR insights. A study investigating the antiproliferative effects of compounds from Hypericum species provided a clear distinction in activity profiles. bvsalud.org While Cariphenone A and this compound showed moderate activity against all three tested cell lines (HT-29, U-251, and OVCAR-3), the dimeric phloroglucinols japonicin A and uliginosin B were only active against the OVCAR-3 cell line. bvsalud.org This suggests that the benzophenone structure of Cariphenone A/B confers a broader spectrum of antiproliferative action compared to the dimeric acylphloroglucinol structure of japonicin A and uliginosin B.

In the context of leishmanicidal activity, Cariphenone A was evaluated alongside the acylphloroglucinols isouliginosin B and uliginosin B against Leishmania amazonensis. cambridge.orgbvsalud.org The results showed that all three compounds had potent activity, but with different potencies.

CompoundClassTargetIC50 (µM)
Cariphenone A BenzophenoneL. amazonensis promastigotes10.55 cambridge.org
Uliginosin B Dimeric AcylphloroglucinolL. amazonensis promastigotes11.27 cambridge.org
Isouliginosin B Dimeric AcylphloroglucinolL. amazonensis promastigotes17.48 cambridge.org

This table presents a comparison of the leishmanicidal activity of Cariphenone A and related phloroglucinol derivatives.

As shown in the table, Cariphenone A demonstrated slightly higher potency than uliginosin B and significantly higher potency than isouliginosin B against L. amazonensis promastigotes. cambridge.org This further underscores that structural variations, even within the broader phloroglucinol class, lead to meaningful differences in biological potency. The antifungal activity of H. carinatum extracts is also attributed to a combination of these compound classes, including the benzophenones (Cariphenone A and B) and the dimeric phloroglucinol (uligosin B), suggesting a potential synergistic interaction. scielo.brufrgs.br

Computational and In Silico Approaches in SAR Analysis

Computational methods are increasingly used to refine the understanding of structure-activity relationships by modeling molecular interactions and predicting biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is used to forecast the binding mode and affinity of a ligand to a biological target, such as a protein receptor or enzyme. For benzophenone and phloroglucinol derivatives, docking studies can help elucidate mechanisms of action by identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) within a target's active site. nih.gov

While the direct application of molecular docking specifically to this compound is not extensively detailed in the available literature, studies on structurally related compounds highlight the utility of this approach. For instance, docking simulations have been employed to investigate the binding poses of other novel benzophenone derivatives, providing insights into their cytotoxic mechanisms. researchgate.net Such analyses are crucial for the rational design of new, more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. researchgate.netslideshare.net A QSAR study was conducted on a series of 24 natural phloroglucinol derivatives to understand the structural requirements for their molluscicidal activity. bvsalud.org

The study found a strong correlation between the molecular volume of the compounds and their activity, yielding a predictive equation (r² = 0.77). bvsalud.org The analysis revealed that there is an optimal molecular volume for high activity, likely related to the specific size and shape of the binding site on the target receptor. According to this model, molecules that are significantly larger than the optimum size tend to exhibit lower activity. bvsalud.org Although it was not specified if this compound was included in this particular analysis, the findings are highly relevant for its SAR. As a moderately sized phloroglucinol derivative, its biological activities are likely also governed by such physical descriptors, where its specific volume and shape dictate its ability to fit effectively into the active sites of its biological targets.

Conclusion

Cariphenone B is a structurally interesting benzophenone (B1666685) natural product isolated from Hypericum carinatum. Its discovery has contributed to the understanding of the rich phytochemistry of the Hypericum genus. While its antioxidant and direct antimicrobial activities appear to be limited based on current research, it contributes to other significant biological effects, such as the larvicidal properties of its source extract and the modulation of skin cell proliferation. Further investigation is warranted to fully elucidate its pharmacological potential, particularly concerning its antiproliferative effects and to explore potential synthetic pathways.

Advanced Methodologies in Cariphenone B Research

Analytical Techniques for Bioactivity Profiling and Quantification

A range of sophisticated analytical methods is employed to understand the biological significance and to quantify Cariphenone B. These techniques underpin the exploration of its pharmacological potential.

High-Throughput Screening Assays

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, allowing for the rapid, automated testing of a vast number of compounds against specific biological targets. bmglabtech.comwikipedia.org In the context of this compound and related benzophenones, HTS assays are instrumental in identifying initial "leads" by screening compound libraries for biological or biochemical activity. bmglabtech.com This process helps to quickly identify compounds that modulate a particular biomolecular pathway, providing a starting point for more detailed investigation. wikipedia.org

HTS is particularly valuable for assessing pharmacological targets and profiling agonists and antagonists for receptors and enzymes. bmglabtech.com The methodology involves several key steps: the preparation of samples and compound libraries, the establishment of an automated-suitable method, the configuration of a robotic workstation, and the acquisition and handling of large datasets. bmglabtech.com While HTS provides crucial initial data on bioactivity, it is designed to be a rapid primary scan to exclude inactive compounds, rather than to provide detailed information on aspects like toxicity or bioavailability, which are assessed in later stages of research. bmglabtech.com

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a pivotal analytical technique for both the identification and quantification of this compound. chromatographyonline.com Its high sensitivity and precision are essential for analyzing complex biological and chemical mixtures. chromatographyonline.com Advanced MS methods, often coupled with separation techniques like liquid chromatography (LC-MS), are routinely used in the study of natural products from genera such as Hypericum. mdpi.com

High-resolution mass spectrometry, such as time-of-flight (TOF-MS), provides highly accurate mass measurements, often with a mass accuracy of less than 2 ppm. institut-kuhlmann.de This precision allows for the estimation of the empirical formula of a compound. institut-kuhlmann.de Furthermore, by analyzing the fragmentation patterns of the molecule in the gas phase (tandem MS or MS/MS), researchers can deduce the putative structure of the substance. institut-kuhlmann.denih.gov Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI) are "soft" ionization methods that enable the analysis of biological molecules by converting them into ions with minimal fragmentation. researchgate.net For complex analyses, ion trap mass spectrometry is valuable for its ability to perform multi-stage fragmentation (MSⁿ), which yields detailed structural information. chromatographyonline.com

The table below summarizes key applications of advanced MS techniques in natural product research.

MS TechniqueApplication in this compound ResearchKey Advantages
LC-MS/MS Quantification and identification in plant extracts. mdpi.comHigh sensitivity and selectivity for complex mixtures.
High-Resolution MS (e.g., Q-TOF) Accurate mass measurement for empirical formula determination. institut-kuhlmann.deHigh mass accuracy (<2 ppm). institut-kuhlmann.de
Tandem MS (MS/MS) Structural elucidation through fragmentation analysis. institut-kuhlmann.denih.govProvides detailed information on molecular connectivity.
Ion Trap MS In-depth structural analysis via multi-stage fragmentation (MSⁿ). chromatographyonline.comCapability for detailed structural characterization of complex molecules. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like this compound. numberanalytics.comnumberanalytics.com While basic 1D NMR (¹H and ¹³C) provides initial fingerprints, advanced NMR techniques are required to solve the intricate three-dimensional structure. numberanalytics.comresearchgate.net The structures of Cariphenone A and this compound were originally established based on 2D NMR spectroscopic analyses and mass spectrometry. researchgate.net

Advanced methods go beyond simple spectrum acquisition to resolve complex structural challenges:

2D NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms within the molecule. This reveals the carbon skeleton and how different fragments are linked. numberanalytics.com

Stereochemistry Determination : NMR can determine the relative and absolute configuration of stereocenters, which is critical for understanding a molecule's biological activity. numberanalytics.com

Conformational Analysis : NMR provides insights into the preferred three-dimensional shape or conformation of a molecule in solution, which can significantly influence its interaction with biological targets. numberanalytics.com

Combining various spectroscopic methods, particularly NMR and MS, provides a comprehensive understanding of the molecular architecture. numberanalytics.com

In Vitro and In Vivo Pharmacological Models (excluding human trials)

To evaluate the biological activity of this compound, researchers utilize a variety of in vitro (laboratory-based) and in vivo (animal-based) models. These models are essential for understanding a compound's mechanism of action and its potential therapeutic effects before any consideration for human trials. nuvisan.com

In Vitro Models

In vitro pharmacodynamic models offer a controlled environment to study the quantitative effects of a drug on biological systems, such as bacterial or cell cultures. nih.gov These models can be static or dynamic, with the latter allowing for changing drug concentrations to mimic in vivo conditions. nih.gov For instance, the leishmanicidal activity of Cariphenone A was investigated against Leishmania amazonensis promastigotes and amastigotes, revealing its potential as an anti-parasitic agent. cambridge.org Studies have also shown that this compound can stimulate the proliferation of human keratinocyte (HaCaT) cells, suggesting potential applications in skin health. ipb.pt Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly used as they more accurately replicate the complex microenvironment of in vivo tumors, bridging the gap between traditional 2D cell cultures and animal models. ijbs.commdpi.com

In Vivo Models

The following table details some of the reported pharmacological activities of this compound and its related compounds in preclinical models.

Compound/ExtractModel SystemObserved ActivityReference
Cariphenone ALeishmania amazonensis (promastigotes)Leishmanicidal activity (IC₅₀ = 10.5 µM) cambridge.org
This compoundHuman Keratinocyte (HaCaT) cellsIncreased cell proliferation (up to 122.3% at 0.01 µM) ipb.pt
Hypericum carinatum extract (containing Cariphenone A & B)Aedes aegypti larvaeLarvicidal activity (LC₅₀ = 100 µg/mL) researchgate.net

Synthetic Chemistry Approaches for Analogs

The synthesis of natural products and their analogs is a cornerstone of medicinal chemistry, allowing for the confirmation of structures, exploration of structure-activity relationships, and the generation of new compounds with improved properties.

Total Synthesis Strategies of this compound

The total synthesis of a complex natural product is a significant achievement that confirms its proposed structure and provides a route for producing larger quantities for biological testing. organic-chemistry.org Strategies for synthesizing molecules with a pyranobenzophenone moiety, the core structure of this compound, often involve key chemical transformations. researchgate.net General strategies in natural product synthesis frequently employ dearomatization, where a flat aromatic starting material is converted into a more complex three-dimensional structure. nih.gov This can be achieved through methods like oxidative dearomatization followed by cycloaddition reactions to build the core scaffold. nih.gov

While a specific, detailed total synthesis of this compound is not extensively documented in the provided results, the synthesis of related benzophenone (B1666685) and phloroglucinol (B13840) derivatives provides a roadmap. mdpi.com Key reactions in the synthesis of similar structures include Friedel-Crafts acylation and electrophilic aromatic substitution. researchgate.net The principles of green chemistry, such as maximizing atom economy and reducing the use of protecting groups, are increasingly important considerations in designing synthetic routes. acs.org

Derivatization and Scaffold Modifications

Research into this compound and its structural relatives has spurred investigations into derivatization and scaffold modification to explore and enhance their biological activities. While direct, published derivatization of the this compound molecule is not extensively documented, significant research has been conducted on modifying the core benzophenone scaffold from which it belongs. These efforts aim to synthesize analogs with improved potency or novel biological functions.

Strategies for scaffold modification often involve the synthesis of new benzophenone analogues. For instance, nitrogen-containing benzophenone analogues have been synthesized through the Mannich reaction, a method that introduces aminomethyl groups, thereby altering the molecule's polarity and potential biological targets. researchgate.net These synthesized compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines, demonstrating that modifications to the core structure can yield promising anti-inflammatory agents. researchgate.net Another approach involves the "skeletal clipping" of 3-benzofuranones to produce highly substituted 2-hydroxybenzophenones, offering a pathway to diverse benzophenone frameworks. researchgate.net

Furthermore, synthetic work has focused on creating hybrid molecules, such as benzophenone-indole analogues, to probe their insecticidal properties. researchgate.net These studies provide insight into the structure-activity relationships of the benzophenone class, indicating that specific substitutions can lead to potent larvicidal candidates against vectors like Culex quinquefasciatus. researchgate.net The findings from these synthetic analogues underscore the potential for developing powerful bioactive agents by modifying the fundamental benzophenone structure shared by this compound. researchgate.net

Table 1: Examples of Benzophenone Scaffold Modification Strategies

Strategy Description Resulting Analogs Investigated Activity Reference
Mannich Reaction Introduction of nitrogen-containing aminomethyl groups onto the benzophenone framework. Nitrogen-containing benzophenone analogues Anti-inflammatory (inhibition of TNF-alpha and IL-6) researchgate.net
Hybrid Synthesis Integration of the benzophenone scaffold with other bioactive moieties, such as indole (B1671886). Benzophenone-indole analogues Larvicidal against Culex quinquefasciatus researchgate.net

Natural Product Discovery and Genome Mining Strategies

The discovery of novel bioactive compounds like this compound is increasingly driven by advanced and integrated scientific strategies. These methodologies range from traditional ethnopharmacological approaches to cutting-edge genomic and automated screening techniques, which together accelerate the identification of new chemical entities from natural sources. biomedpharmajournal.orgnih.gov

Bioprospecting, the exploration of natural sources for small molecules, is often guided by ethnopharmacology—the study of traditional medicinal uses of plants. nih.gov this compound was discovered through such a process, having been isolated from the leaves of Hypericum carinatum. researchgate.net The genus Hypericum, which includes the well-known St. John's Wort (H. perforatum), has a long history in folk medicine for treating a variety of ailments, including inflammation, infections, and wounds. science.govmdpi.com

This traditional knowledge provides a crucial lead, suggesting that species within this genus are likely to produce biologically active secondary metabolites. science.gov The investigation of H. carinatum, a plant used in the folk medicine of its native region, led researchers to identify its chemical constituents, resulting in the isolation of two new benzophenones, Cariphenone A and this compound. researchgate.net This discovery exemplifies a successful ethnopharmacologically-guided bioprospecting effort, where traditional use pointed toward a rich source of novel compounds. ufrgs.brresearchgate.net The insecticidal activity reported for extracts of H. carinatum containing Cariphenone A and B further validates the bioprospecting approach in finding compounds with diverse biological applications. researchgate.netscielo.brscielo.brnih.gov

Genome mining has emerged as a revolutionary tool in natural product discovery, allowing researchers to predict and identify the biosynthetic potential of an organism by analyzing its genetic code. uni-tuebingen.deescholarship.org This strategy involves searching for biosynthetic gene clusters (BGCs), which are groups of genes located together on a chromosome that collectively encode the enzymatic machinery for producing a specific secondary metabolite. mdpi.comfrontiersin.org

While this compound is a plant-derived natural product, the principles of genome mining, extensively developed for microbial systems, are applicable. escholarship.orgfrontiersin.org this compound is structurally a polyketide, a class of compounds synthesized by large, multi-domain enzymes called polyketide synthases (PKS). A genome mining approach to find related compounds would involve sequencing the genome of Hypericum carinatum and using bioinformatics tools like antiSMASH or BiG-SCAPE to identify PKS gene clusters. frontiersin.orgnih.gov By analyzing the sequence and domain architecture of these clusters, researchers can predict the chemical structure of the resulting polyketide, potentially identifying novel Cariphenone-like molecules without prior isolation. mdpi.com

This target-directed genome mining approach can also uncover "cryptic" or silent BGCs, which are not expressed under standard laboratory conditions, thus revealing a vast, untapped reservoir of chemical diversity. mdpi.com Although specific research on mining the this compound gene cluster is not yet published, this methodology represents a powerful future direction for discovering new benzophenones from Hypericum and other plant species.

The process of discovering bioactive compounds from complex natural sources has been significantly accelerated by automated screening technologies. illinois.edu High-Throughput Screening (HTS) allows for the rapid testing of thousands of samples against specific biological targets, making it feasible to analyze large libraries of natural product extracts. nih.govcancer.govmdpi.com

In the context of this compound, extracts from Hypericum carinatum would first be prepared. These crude extracts are often complex and can interfere with HTS assays. cancer.gov To overcome this, modern discovery programs, such as the one at the National Cancer Institute (NCI), utilize highly automated processes to create pre-fractionated libraries. cancer.govmdpi.com In this workflow, the crude extract is separated into simpler fractions, which are then placed into microtiter plates for automated screening. cancer.gov

This approach increases the efficiency of hit discovery and simplifies the subsequent process of identifying the active compound. mdpi.com Platforms like the Illinois Biological Foundry for Advanced Biomanufacturing (iBioFAB) have further automated the entire discovery pipeline, from cloning BGCs to expressing and testing the resulting natural products. illinois.edu The application of such automated technologies to plant genera like Hypericum is crucial for systematically exploring their chemical diversity and uncovering novel bioactive molecules like this compound in an efficient, large-scale manner. mdpi.com

Table 2: Mentioned Compounds

Compound Name
This compound
Cariphenone A
Uliginosin B
Isouliginosin B
Japonicin A
Paclitaxel
Clusianone
Lanosterol
Pseudohypericin
Hypericin
Hyperforin
Rutin
Hyperoside
Isoquercitrin
Quercitrin
Quercetin (B1663063)
Amentoflavone
Chlorogenic acid
Ellipticophenone A
Hyperinakin
Hypericophenoside
Empetrikarin A
Empetrikarin B
Petiolin A
Petiolin B
Petiolin J
Otogirinin F
Biyoulactone A
Biyoulactone B
Biyoulactone C
Biyoulactone D
Biyoulactone E
Biyouyanagiol
Sinaicinone
Hyperandrone A

Future Directions and Research Gaps

Elucidation of Complete Biosynthetic Pathways

A significant knowledge gap exists in the complete understanding of how Cariphenone B is synthesized in nature. science.gov While it is known to be a secondary metabolite in plants of the Hypericum genus, the specific enzymatic steps and the genes encoding them remain largely uncharacterized. science.govmdpi.com Future research should prioritize the identification and characterization of the enzymes, such as benzophenone (B1666685) synthases and other modifying enzymes, that are integral to its formation. ableweb.orgbiorxiv.org A comprehensive understanding of the biosynthetic pathway could enable the use of metabolic engineering techniques to increase the production of this compound in its natural plant sources or to produce it in microbial systems. nih.gov This would not only provide a more sustainable source of the compound but also open avenues for creating novel, structurally related compounds with potentially enhanced properties.

Identification of Novel Pharmacological Targets

Current studies have suggested that this compound possesses antiproliferative and antileishmanial activities. researchgate.netbvsalud.orgnih.gov However, the precise molecular targets through which it exerts these effects are not fully known. Future investigations should employ modern pharmacological and "omics" approaches to identify the specific proteins, enzymes, and signaling pathways that this compound interacts with. nih.gov Techniques such as affinity chromatography, proteomics, and computational target prediction could reveal novel pharmacological targets, providing a deeper understanding of its mechanism of action and potentially uncovering new therapeutic applications. tijer.org

Development of Advanced In Vitro and In Vivo Disease Models

To date, the evaluation of this compound's activity has been conducted in a limited number of in vitro and in vivo models. crownbio.com For instance, its larvicidal activity has been tested against Aedes aegypti, and its antiproliferative effects have been studied in a few cancer cell lines. researchgate.netbvsalud.orgscielo.brnih.gov To gain a more comprehensive understanding of its therapeutic potential, it is crucial to develop and utilize more advanced and relevant disease models. This includes the use of three-dimensional (3D) cell cultures, organoids, and a wider array of animal models that more accurately represent human diseases. crownbio.com Such models would provide more predictive data on the efficacy and behavior of this compound in a physiological context.

Application of Artificial Intelligence and Machine Learning in Drug Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. cas.orgnih.gov These technologies can be applied to accelerate the exploration of natural products like this compound. tijer.orgijrpas.com AI and ML algorithms can be used to:

Predict Biological Activities: Analyze the structure of this compound to predict its potential biological activities and pharmacological targets. cas.orgacs.org

Identify Bioactive Compounds: Screen large databases of natural products to identify other compounds with similar structural features and potentially similar or enhanced activities. cas.org

Optimize Lead Compounds: Guide the chemical modification of this compound to improve its potency, selectivity, and pharmacokinetic properties. ijrpas.com

Analyze Complex Data: Integrate data from various "omics" studies to build comprehensive models of its mechanism of action. ijrpas.com

By leveraging these computational tools, researchers can more efficiently navigate the complexities of natural product research and accelerate the translation of promising compounds like this compound into potential therapeutic agents. nih.govacs.org

Q & A

Q. What analytical approaches validate this compound’s stability under physiological conditions?

  • Methodological Guidance :
  • Conduct forced degradation studies (acid/base hydrolysis, oxidative stress) monitored via UPLC-MS .
  • Use accelerated stability testing (40°C/75% RH) to extrapolate shelf-life .

Integration with Multi-Omics and Computational Tools

Q. How can computational modeling enhance this compound’s target identification?

  • Methodological Guidance :
  • Perform molecular docking (AutoDock Vina) against structural databases (PDB, ChEMBL) .
  • Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability .

Q. What statistical methods are appropriate for integrating this compound’s multi-omics data?

  • Methodological Guidance :
  • Apply pathway enrichment analysis (GSEA, DAVID) to link omics hits to biological processes .
  • Use machine learning (LASSO regression, random forests) to identify predictive biomarkers of response .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.